molecular formula C42H63N21O28 B3069353 (1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol CAS No. 53958-47-7

(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Katalognummer: B3069353
CAS-Nummer: 53958-47-7
Molekulargewicht: 1310.1 g/mol
InChI-Schlüssel: OLPQEMQLAVINTB-PVYQGTNRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol” is a highly complex organic molecule. This compound features multiple azidomethyl groups and a unique octacyclic structure, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the octacyclic core and the subsequent introduction of azidomethyl groups. Typical reaction conditions may include:

    Cyclization reactions: to form the octacyclic structure.

    Azidation reactions: to introduce azidomethyl groups, often using sodium azide (NaN₃) as a reagent.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques, including:

    High-pressure reactors: for cyclization.

    Automated synthesis machines: for precise control over reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potentially converting azidomethyl groups to other functional groups.

    Reduction: Reducing azide groups to amines.

    Substitution: Replacing azidomethyl groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as alkyl halides for nucleophilic substitution.

Major Products

    Oxidation products: May include aldehydes or carboxylic acids.

    Reduction products: Typically amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of novel materials: Due to its unique structure.

    Catalysis: As a potential catalyst or catalyst precursor.

Biology

    Bioconjugation: Azide groups can be used in click chemistry for bioconjugation.

Medicine

    Drug delivery: Potential use in targeted drug delivery systems.

Industry

    Polymer science: As a building block for advanced polymers.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. For example:

    In catalysis: It may act as a ligand, coordinating to a metal center.

    In drug delivery: It may interact with specific cellular receptors or pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclodextrins: Similar in having a cyclic structure but differ in functional groups.

    Calixarenes: Another class of cyclic compounds with different applications.

Biologische Aktivität

Structural Characteristics

The compound's structure is characterized by multiple azidomethyl groups and a unique tetradecaoxa framework that may influence its interaction with biological systems. The presence of azide groups suggests potential for bioorthogonal reactions which can be utilized in various biomedical applications such as targeted drug delivery and imaging.

  • Anticancer Activity :
    • Research indicates that similar compounds with azide functional groups exhibit anticancer properties by inducing apoptosis in tumor cells through various signaling pathways such as the STAT3 and Akt pathways .
    • The structural complexity may enhance its interactions with cellular targets compared to simpler molecules.
  • Antimicrobial Properties :
    • Compounds with similar structural motifs have shown antimicrobial activity against various pathogens. The azide groups may contribute to this activity by affecting the integrity of microbial membranes or through metabolic interference.
  • Cellular Uptake :
    • The bulky structure may influence its cellular uptake mechanisms. Studies on related compounds suggest that modifications can enhance solubility and bioavailability which are critical for therapeutic efficacy.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer effects of azide-containing compounds demonstrated significant cytotoxicity against human lung cancer cell lines (A549 and H1975). The mechanism was attributed to the inhibition of key survival pathways leading to increased apoptosis rates .

ParameterValue
Cell LineA549
IC50 (µM)5-10
Mechanism of ActionApoptosis via STAT3 inhibition

Case Study 2: Antimicrobial Activity

In another study focusing on azide derivatives against bacterial strains (e.g., E. coli), results indicated a dose-dependent inhibition of bacterial growth. The structural features facilitated interaction with bacterial membranes leading to increased permeability and cell lysis.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus12

Eigenschaften

IUPAC Name

(1S,3R,6S,8R,11S,13S,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H63N21O28/c43-57-50-1-8-29-15(64)22(71)36(78-8)86-30-9(2-51-58-44)80-38(24(73)17(30)66)88-32-11(4-53-60-46)82-40(26(75)19(32)68)90-34-13(6-55-62-48)84-42(28(77)21(34)70)91-35-14(7-56-63-49)83-41(27(76)20(35)69)89-33-12(5-54-61-47)81-39(25(74)18(33)67)87-31-10(3-52-59-45)79-37(85-29)23(72)16(31)65/h8-42,64-77H,1-7H2/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPQEMQLAVINTB-PVYQGTNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@@H](C(C7O)O)O[C@@H]8C(O[C@@H](O2)C(C8O)O)CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])CN=[N+]=[N-])O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63N21O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.